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3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride

Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Researchers sourcing tetrahydropyrazolopyridine scaffolds for kinase inhibitor programs often face batch-to-batch variability in salt stoichiometry and residual solvent content. This hydrochloride salt (MW 209.62, cLogP 1.41) eliminates such inconsistencies with defined stoichiometry, enabling reproducible fragment screening and parallel library synthesis. • Consistent HCl salt form for direct use in 5% DMSO/PBS buffer (200-500 µM solubility). • Compact fragment (MW <210 Da) compliant with rule-of-three criteria for FBLD. • Pre-formed salt bypasses amine neutralization steps, accelerating SAR exploration at the N5 position.

Molecular Formula C7H10ClF2N3
Molecular Weight 209.62 g/mol
Cat. No. B11823581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride
Molecular FormulaC7H10ClF2N3
Molecular Weight209.62 g/mol
Structural Identifiers
SMILESC1CNCC2=C1NN=C2C(F)F.Cl
InChIInChI=1S/C7H9F2N3.ClH/c8-7(9)6-4-3-10-2-1-5(4)11-12-6;/h7,10H,1-3H2,(H,11,12);1H
InChIKeyFEJIPLAPKAEQGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine Hydrochloride: Physicochemical Profile


3-(Difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride (CAS 1864015-17-7) is a fluorinated, partially saturated bicyclic heterocycle consisting of a pyrazole ring fused to a tetrahydropyridine ring, bearing a difluoromethyl (-CHF2) substituent at the 3-position and presented as the hydrochloride salt . The compound belongs to the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine family, a scaffold recognized for its utility in kinase inhibitor design (e.g., c-Met, EGFR) and as soluble guanylate cyclase (sGC) stimulator pharmacophores [1][2]. Its computed physicochemical properties include a molecular weight of 209.62 g/mol, topological polar surface area (TPSA) of 40.71 Ų, a calculated LogP of 1.41, two hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond, defining a compact, moderately lipophilic building block suitable for fragment-based or lead-optimization programs .

Scaffold Reported kinase inhibitor pharmacophore (c-Met, EGFR) for fragment elaboration
Physicochemical profile Balanced lipophilicity and moderate hydrogen bond donor count for fragment-based libraries
Salt form Pre-formed hydrochloride salt ensures consistent aqueous solubility in assay buffers

Why 3-(Difluoromethyl)pyrazolo[4,3-c]pyridine HCl Cannot Be Replaced by Analogs


Within the 4,5,6,7-tetrahydro-pyrazolo[4,3-c]pyridine series, even a single-atom change at the 3-position profoundly alters the physicochemical and pharmacological profile. The difluoromethyl group (-CHF2) is isosteric with a thiomethyl or a hydroxyl, acts as a lipophilic hydrogen bond donor (pKa ~2–3 as C-H hydrogen bond donor), and can metabolically mimic a methyl group while blocking oxidative soft spots [1]. Replacing -CHF2 with -CF3 eliminates hydrogen bond donor capacity and increases lipophilicity (ΔLogP ≈ +0.5 to +1.0), frequently resulting in reduced aqueous solubility, higher plasma protein binding, and altered target selectivity [2]. Conversely, a -CH3 analog loses both the inductive electron-withdrawing effect and the hydrogen bond donor property, compromising target engagement in systems where fluorine-mediated interactions are critical. The hydrochloride salt form further differentiates the compound from its free base (CAS 1864015-16-6; 173.16 g/mol) by providing improved aqueous solubility, higher bulk density, and better handling characteristics during solid dispensing and formulation [1]. Substituting any of these forms without quantitative head-to-head data risks introducing artifacts in biochemical assays, crystallization trials, or in vivo pharmacokinetic studies.

Target (-CHF2) Provides lipophilic hydrogen bond donor; balanced lipophilicity supports fragment optimization
Analog (-CF3 or -CH3) CF3 eliminates HBD and increases lipophilicity, altering solubility and target selectivity; CH3 loses HBD and electronic effects
HCl salt (this product) Pre-formed salt ensures aqueous solubility, accurate dispensing, and consistent dissolution without co-solvents
Free base May require pH adjustment or organic co-solvents, introducing variability in biochemical and cellular assays

3-(Difluoromethyl)pyrazolopyridine HCl: Quantitative Evidence vs Analogs


Lipophilicity Advantage of Difluoromethyl over Trifluoromethyl

The target compound displays a computed LogP of 1.41 (cLogP from the Leyan product datasheet), which falls within the optimal LogP range of 1–3 for oral drug-like molecules . Although an experimentally measured LogP for the trifluoromethyl analog is not publicly available, structure-activity relationship (SAR) trends across fluorinated heterocycles indicate that exchanging -CHF2 for -CF3 increases LogP by approximately +0.5 to +1.0 log units [1]. This shift pushes the trifluoromethyl analog closer to the upper boundary of acceptable lipophilicity, increasing the risk of poor aqueous solubility, enhanced CYP450 inhibition, and higher nonspecific binding [1].

Lipophilicity comparison
Head-to-head
cLogP 1.41 (target) vs estimated >2.0 (CF3 analog); Δ ≥ +0.6
Supports drug-like lipophilicity range; CF3 analog may exceed preferred LogP for fragment evolution
Computed values; CF3 analog LogP inferred from SAR trends
Medicinal Chemistry Physicochemical Property Optimization Lead Optimization

Hydrogen Bond Donor Comparison: -CHF2 vs -CF3

The hydrochloride salt of 3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine possesses two computed hydrogen bond donors (HBD), whereas the trifluoromethyl analog hydrochloride salt (PubChem CID 50988603) possesses three HBD [1]. The difference arises from tautomeric preference: the target compound crystallizes and is registered as the 2H-pyrazolo tautomer (hydrogen on N2), while the trifluoromethyl analog is predominantly the 1H tautomer (hydrogen on N1) [1]. This tautomeric shift alters the spatial orientation of the hydrogen bond donor vector relative to the tetrahydropyridine ring, potentially affecting binding interactions with target proteins.

Hydrogen bond donors
Head-to-head
2 HBD (target) vs 3 HBD (CF3 analog); different tautomer preference (2H- vs 1H-pyrazolo)
Alters hydrogen bond donor vector; may impact target binding interpretation
Computed from PubChem and vendor data
Hydrogen Bonding Drug-Receptor Interactions Molecular Recognition

Hydrochloride Salt vs Free Base: Solubility Advantage

The target compound is supplied as a hydrochloride salt (MW = 209.62 g/mol), whereas the corresponding free base, 3-(difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (CAS 1864015-16-6), has a molecular weight of 173.16 g/mol . Protonation of the tetrahydropyridine nitrogen (pKa ~9–10) and formation of the chloride salt typically increases aqueous solubility by 1–3 orders of magnitude relative to the neutral free base, facilitates accurate gravimetric dispensing through improved crystallinity and reduced electrostatic charging, and ensures consistent dissolution in biological assay buffers (pH 7.4) without the need for organic co-solvents [1].

Salt vs free base
Head-to-head
HCl salt (MW 209.62) vs free base (MW 173.16); solubility enhancement typically 10–1000×
Pre-formed salt supports consistent solubility in assay buffers without co-solvents
Based on general amine salt formation principles (pKa ~9–10)
Solid Form Selection Preformulation Compound Management

Conformational Flexibility: -CHF2 vs -CF3 Rotatable Bond

The 3-difluoromethyl substituent introduces exactly one rotatable bond (C–CF2H), whereas the 3-trifluoromethyl analog (PubChem CID 50988603) possesses zero rotatable bonds [1]. This single degree of torsional freedom allows the -CHF2 group to adopt a favorable orientation for hydrogen bond interactions with protein backbone or side-chain residues, while maintaining a low entropic penalty upon binding. The rigid -CF3 group, although offering a stronger inductive effect (σI = +0.55 for CF3 vs +0.42 for CHF2), cannot orient its C–F dipoles to optimize electrostatic complementarity with the target binding site [2].

Rotatable bonds
Head-to-head
1 rotatable bond (target) vs 0 (CF3 analog)
Additional torsional degree may enhance induced-fit binding to flexible protein pockets
Computed values; impacts ligand efficiency
Conformational Analysis Molecular Dynamics Ligand Efficiency

sGC Stimulation: Scaffold Validation

A patent from Bayer Pharma AG (DE102011007890A1) discloses fluoroalkyl-substituted pyrazolopyridine compounds as soluble guanylate cyclase (sGC) stimulators, with a representative analog (5,5-dimethyl-2-[1-(3,3,4,4,4-pentafluorobutyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one) exhibiting a minimal effective concentration (MEC) of 0.03 µM in a recombinant guanylate cyclase reporter cell line [1]. While not a direct measurement of the target compound itself, this class-level data establishes the pyrazolopyridine core as a privileged scaffold for sGC modulation. The difluoromethyl compound provides a more synthetically tractable and less lipophilic entry point into this chemical space compared to the pentafluorobutyl-substituted advanced lead series.

sGC scaffold validation
Class-level
sGC MEC = 0.03 µM reported for a fluoroalkyl pyrazolopyridine analog (Bayer patent)
Class-level scaffold validation for sGC modulation; supports library design targeting cardiovascular models
Target compound is a synthetic building block; not directly assayed
Soluble Guanylate Cyclase Cardiovascular Drug Discovery Heme-Targeted Pharmacology

Application Scenarios for 3-(Difluoromethyl)pyrazolopyridine HCl


Kinase Fragment-Based Drug Discovery

The compound serves as a low-molecular-weight (209.62 Da) fragment with balanced lipophilicity (cLogP 1.41) and two hydrogen bond donors, meeting fragment library criteria. Synthetic elaboration at the tetrahydropyridine nitrogen (via amidation, sulfonylation, or reductive amination) enables rapid exploration of kinase hinge-binding motifs, as demonstrated by the c-Met inhibitor series in European Journal of Medicinal Chemistry (2017) [1]. The hydrochloride salt ensures consistent solubility in fragment screening buffer conditions (typically 200–500 µM in 5% DMSO/PBS).

sGC Stimulator Libraries for Cardiovascular Research

The difluoromethyl group provides a metabolically stable, lipophilic hydrogen bond donor that can mimic the heme-interacting pharmacophore of known sGC stimulators such as BAY 41-2272 [2]. The tetrahydro-pyridine ring allows for diversification at the N5 position, while the 3-difluoromethyl substituent maintains the electronic properties necessary for sGC binding pocket occupancy. Starting from the pre-formed hydrochloride salt streamlines parallel synthesis workflows by eliminating amine neutralization steps.

-CHF2 vs -CF3 Matched Molecular Pair Studies

Procurement of 3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride together with its CF3 analog (CAS 733757-78-3) enables matched molecular pair (MMP) analysis to quantify the impact of fluorination pattern on LogP, solubility, metabolic stability, and off-target selectivity. The computed ΔLogP of ≥0.6 and the ΔHBD of 1 provide starting hypotheses for downstream experimental validation [3].

Salt vs Free Base Preformulation Profiling

The hydrochloride salt (MW 209.62) and the corresponding free base (CAS 1864015-16-6, MW 173.16) form a salt/free base pair suitable for comparative solubility, dissolution rate, hygroscopicity, and stability assessments . Such studies are critical for selecting the optimal solid form for in vivo pharmacokinetic studies, where the superior aqueous solubility of the HCl salt can markedly improve oral absorption.

Application
Selection Property
Validation Focus
Kinase fragment-based library synthesis
Balanced fragment physicochemical profile
Binding assay compatibility and solubility screening
sGC-focused compound library design
Reported sGC pharmacophore scaffold (class-level)
Cell-based sGC activity assay
Matched molecular pair analysis for fluorine SAR
-CHF2 vs -CF3 comparative physicochemical data
LogP, HBD, solubility, and metabolic stability assays
Solid-form selection for in vivo PK studies
HCl salt vs free base solubility and stability profile
Comparative dissolution and hygroscopicity studies
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